molecular formula C4H7Cl2NO2 B1667599 Armentomycin CAS No. 10139-00-1

Armentomycin

Cat. No. B1667599
CAS RN: 10139-00-1
M. Wt: 172.01 g/mol
InChI Key: DGJTWBMINQYSMS-REOHCLBHSA-N
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Description

Armentomycin is a type of chlorinated nonprotein amino acid . It is a compound that originates from the bacterium genus Streptomyces . The molecular formula of Armentomycin is C4H7Cl2NO2 .


Physical And Chemical Properties Analysis

Armentomycin has a molecular weight of 172.01 Da . Its physical and chemical properties can be analyzed using various techniques, which could include studying its solubility, stability, reactivity, and other physicochemical characteristics .

Scientific Research Applications

1. Synthesis and Stereochemistry Armentomycin, also known as L-2-amino-4,4-dichlorobutanoic acid, has been the subject of research focusing on its synthesis. A study by Utaka et al. (1987) detailed a method for preparing optically pure L-armentomycin and its D-isomer using methyl (E)- and (Z)-2,4,4-trichloro-2-butenoate, reduced with baker's yeast to achieve high enantioselectivity (Utaka et al., 1987). Furthermore, Iwasaki et al. (1976) conducted an electrochemical synthesis of γγ-Dichloro-L-butyrines (armentomycin and its derivatives) from γγγ-trichloro-L-butyrines, showcasing a novel synthetic approach without racemization (Iwasaki et al., 1976).

2. Production Optimization Research on armentomycin production optimization was conducted by He et al. (1995), who developed a high-performance liquid chromatographic method for armentomycin analysis in culture broths. They found that production by Streptomyces armentosus was optimal in media containing starch, lysine, chloride ions, and low phosphate concentration, indicating the nutrient-dependency of armentomycin biosynthesis (He et al., 1995).

3. Antibiotic Resistance Mechanisms The scientific interest in armentomycin extends to studying antibiotic resistance. Galimand et al. (2006) explored the methylation mechanism of ArmA, a methyltransferase that confers high-level resistance to many aminoglycosides, including armentomycin. This study revealed that ArmA specifically methylates the N7 position of nucleotide G1405in 16S rRNA, which mediates cellular resistance by blocking aminoglycoside binding by ribosomes (Galimand et al., 2006). Additionally, the spread of armA, a gene related to armentomycin resistance, has been documented in a variety of clinical isolates, signifying its global dissemination and role in antibiotic resistance (González-Zorn et al., 2005).

Future Directions

While specific future directions for Armentomycin research are not mentioned in the available resources, the field of microbial genomics presents promising opportunities for the discovery of new antibacterial agents . This approach could potentially lead to the development of more effective treatments for bacterial infections.

properties

IUPAC Name

(2S)-2-amino-4,4-dichlorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJTWBMINQYSMS-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906115
Record name 2-Amino-4,4-dichlorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Armentomycin

CAS RN

10139-00-1
Record name Armentomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,4-dichlorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
K Liu, RL White, JY He, LC Vining - The Journal of Antibiotics, 1995 - jstage.jst.go.jp
… at Cl and C-3 of armentomycin derived … ) of armentomycin indicated that pyruvate rather than phosphoenolpyruvate wasthe last intermediate common to the twoC2units of armentomycin. …
Number of citations: 6 www.jstage.jst.go.jp
M Utaka, S Konishi, T Okubo, S Tsuboi, A Takeda - Tetrahedron letters, 1987 - Elsevier
Optically pure L-armentomycin [(S)-2-amino-4,4-dichlorobutanoic acid] and its D-isomer [(R)-2-amino-4,4-dichlorobutanoic acid] were prepared by using methyl (E)- and (Z)-2,4,4-…
Number of citations: 44 www.sciencedirect.com
Y Urabe, T Iwasaki, K Matsumoto, M Miyoshi - Tetrahedron Letters, 1975 - Elsevier
… lead directly to Armentomycin and its … of Armentomycin through selective reduction of the one C-Cl bond of compound [III]. This method was extended to a synthesis of the Armentomycin …
Number of citations: 9 www.sciencedirect.com
D Winkler, K Burger - Synthesis, 1996 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 26 www.thieme-connect.com
K Liu - 1995 - library-archives.canada.ca
… C-3 and the chlorinated carbon atom of armentomycin. Acetate, presumably as acetyl-CoA, … armentomycin. Experiments for further studies on the biosynthetic pathway of armentomycin …
Number of citations: 0 library-archives.canada.ca
T Iwasaki, Y Urabe, Y Ozaki, M Miyoshi… - Journal of the Chemical …, 1976 - pubs.rsc.org
… yy- Dichloro- L-butyrines (armentomycin and its derivatives) have … which are interesting as armentomycin analogues. … ) is note- interest as armentomycin analogues. worthy because it …
Number of citations: 4 pubs.rsc.org
M Utaka, S Konishi, A Mizuoka, T Ohkubo… - The Journal of …, 1989 - ACS Publications
… Thusboth optically pure enantiomers of 5e (armentomycin) were obtained by a single crystallization in the last step. This is the first preparation of both enantiomers of armentomycin. In a …
Number of citations: 70 pubs.acs.org
K Matsumoto, Y Urabe, Y Ozaki, T Iwasaki… - Agricultural and …, 1975 - Taylor & Francis
… Of these, most recently, 2-amino-4,4,4-trichlorobutanoic acid and 2-amino-3,4,4,4-tetrachlorobutanoic acid derivatives, which are useful intermediates51 for the Armentomycin and the …
Number of citations: 20 www.tandfonline.com
SM Cross - 2009 - research-repository.st-andrews.ac …
Enzymatic fluorination of natural products is extremely rare. Of the 4000 halogenated natural products identified, only 13 possess a fluorine atom. The CF bond forming enzyme from the …
KH van Pée - Annual review of microbiology, 1996 - annualreviews.org
Halogenated metabolites, originally thought to be infrequent in nature, are actually nothing unusual at all, and are produced by many different organisms, including bacteria. Whereas …
Number of citations: 239 www.annualreviews.org

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